"6-Hydroxy-nicotinic acid tert-butyl ester" physical properties
"6-Hydroxy-nicotinic acid tert-butyl ester" physical properties
An In-depth Technical Guide to the Physical Properties of 6-Hydroxy-nicotinic Acid Tert-Butyl Ester
Authored by: Gemini, Senior Application Scientist
Abstract
6-Hydroxy-nicotinic acid tert-butyl ester is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a derivative of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate, its properties are crucial for the development of novel chemical entities.[1] The incorporation of a tert-butyl ester functional group serves primarily as a protecting group for the carboxylic acid, a common strategy in multi-step synthesis.[2][3][4] This guide provides a comprehensive overview of the known and predicted physical properties of 6-Hydroxy-nicotinic acid tert-butyl ester, offering a foundational resource for researchers, scientists, and professionals in drug development. We will delve into its molecular characteristics, predicted physicochemical parameters, stability, and the analytical techniques essential for its characterization.
Molecular and Chemical Identity
The fundamental identity of a compound is the bedrock of its scientific application. The structural and chemical details of 6-Hydroxy-nicotinic acid tert-butyl ester are summarized below.
| Identifier | Value | Reference |
| Chemical Name | 6-Hydroxy-nicotinic acid tert-butyl ester | [5] |
| Synonyms | 2-Methyl-2-propanyl 6-hydroxynicotinate; tert-butyl 6-hydroxypyridine-3-carboxylate; 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | [5] |
| CAS Number | 1342385-03-8 | [5] |
| Molecular Formula | C₁₀H₁₃NO₃ | [5] |
| Molecular Weight | 195.22 g/mol | [5] |
| PubChem ID | 63896454 | [5] |
Predicted Physicochemical Properties
While extensive experimental data for this specific ester is not publicly available, computational models provide reliable predictions for its key physical properties. These values are crucial for designing experimental conditions, such as reaction temperatures, solvent selection, and purification methods.
| Property | Predicted Value | Reference |
| Boiling Point | 349.2 ± 42.0 °C | [5] |
| Density | 1.143 ± 0.06 g/cm³ | [5] |
| Flash Point | 167.8 ± 22.3 °C | [5] |
| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C | [5] |
| Refractive Index | 1.528 | [5] |
| LogP (Octanol-Water Partition Coefficient) | 1.15 | [5] |
Solubility and Chemical Stability
Solubility Profile
The solubility of a compound dictates its handling, formulation, and biological availability. Specific solubility data for 6-Hydroxy-nicotinic acid tert-butyl ester is not extensively documented. However, we can infer its likely behavior from its structural components. The parent compound, 6-hydroxynicotinic acid, exhibits low solubility in common protic solvents like water and ethanol.[6] The introduction of the bulky and lipophilic tert-butyl group is expected to further decrease its solubility in aqueous media while potentially increasing its solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
Chemical Stability and the Role of the Tert-Butyl Ester
The tert-butyl ester is a cornerstone protecting group in organic synthesis, valued for its unique stability profile.[2]
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Base Stability: It is exceptionally stable under basic conditions, making it orthogonal to many other protecting groups that are labile to bases like hydroxides or alkoxides.[2][3] This allows for selective reactions at other sites of a molecule without disturbing the protected carboxylic acid.
-
Acid Lability: The key feature of the tert-butyl ester is its susceptibility to cleavage under acidic conditions.[2] This deprotection proceeds through the formation of a stable tert-butyl cation. It is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA), which is a standard procedure in solid-phase peptide synthesis.[3] Milder acidic conditions or the use of specific Lewis acids like zinc bromide (ZnBr₂) can also be employed for its selective removal, sometimes in the presence of other acid-sensitive groups.[7]
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of a synthesized compound. Below are the expected spectroscopic signatures for 6-Hydroxy-nicotinic acid tert-butyl ester, based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include three distinct aromatic protons on the pyridine ring, a broad singlet for the hydroxyl proton (which may exchange with D₂O), and a sharp, integrating to nine protons, for the magnetically equivalent methyl groups of the tert-butyl ester moiety. The chemical shifts of the aromatic protons can be estimated by comparison to the parent 6-hydroxynicotinic acid.[8][9][10]
-
¹³C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms. Diagnostic peaks include the carbonyl carbon of the ester, the carbons of the pyridine ring (including the carbon bearing the hydroxyl group), and the characteristic signals for the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying key functional groups. The IR spectrum of this compound would be characterized by the following absorption bands:
-
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and above 3000 cm⁻¹ for the sp² C-H bonds of the pyridine ring.
-
C=O Stretch: A strong, sharp peak around 1730-1700 cm⁻¹ is expected for the carbonyl of the tert-butyl ester.[11]
-
C=C and C=N Stretches: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: An absorption band in the 1320-1210 cm⁻¹ range corresponding to the C-O single bond of the ester group.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 6-Hydroxy-nicotinic acid tert-butyl ester, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to its molecular weight (195.22). A prominent fragment would likely be observed corresponding to the loss of the tert-butyl group (a loss of 57 Da) or isobutylene (a loss of 56 Da).
Experimental Workflow: Synthesis and Characterization
The following section outlines a generalized, self-validating protocol for the synthesis and characterization of 6-Hydroxy-nicotinic acid tert-butyl ester. The causality behind each step is explained to provide a robust experimental design.
Synthesis via Esterification
A common method for the synthesis of tert-butyl esters from carboxylic acids involves reaction with a tert-butyl source under appropriate conditions. One such method is the reaction of 6-hydroxynicotinic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).
Rationale: This method avoids the use of strong acids which could lead to side reactions. Boc₂O serves as an efficient source of the tert-butoxycarbonyl group, and DMAP acts as a nucleophilic catalyst to facilitate the esterification.
Characterization and Purity Validation Workflow
A rigorous characterization workflow is critical to ensure the synthesized material meets the required standards of identity and purity.
Caption: Workflow for Synthesis and Analytical Validation.
Step-by-Step Methodology:
-
Synthesis and Purification: The crude product from the synthesis reaction is purified, typically using flash column chromatography, to isolate the desired ester from unreacted starting materials and byproducts.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is employed on the purified fractions to determine the percentage purity of the compound. A purity level of >95% is generally required for subsequent applications.
-
Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy are performed to confirm that the chemical structure of the isolated compound matches that of 6-Hydroxy-nicotinic acid tert-butyl ester.
-
Molecular Weight Confirmation (MS): Mass spectrometry is used to verify that the molecular weight of the compound is correct (195.22 g/mol ).
-
Functional Group Identification (FTIR): Infrared spectroscopy provides final confirmation of the presence of key functional groups (O-H, C=O, C-O ester), validating the overall structure.
This systematic and multi-faceted approach ensures that the final product is of high purity and has a confirmed chemical identity, making it suitable for its intended use in research and development.
References
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- Guidechem. (n.d.). 6-Hydroxy-nicotinic acid tert-butyl ester 1342385-03-8. Guidechem.
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal.
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000341 - 6-Hydroxynicotinic Acid. BMRB.
- Royal Society of Chemistry. (n.d.).
- The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.
- NIST. (n.d.).
- PubChem. (n.d.). 6-Hydroxynicotinic acid. PubChem.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658). HMDB.
- ResearchGate. (2024). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
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